3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based carboxylic acid derivative with a methoxycarbonyl (-COOCH₃) substituent at the 4-position of the pyrazole ring. The pyrazole moiety is linked via its 1-position to a propanoic acid chain, giving the compound a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 210.18 g/mol. This structure combines the rigid aromatic pyrazole core with a flexible carboxylic acid tail, making it a versatile scaffold for medicinal chemistry and agrochemical applications. The methoxycarbonyl group enhances the compound’s polarity, influencing solubility and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZCXFSSJRDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Derivatives
The most widely cited method involves alkylation of 4-(methoxycarbonyl)-1H-pyrazole with a propanoic acid precursor. A typical procedure uses 3-chloropropanoic acid as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 68–72% |
The product is isolated via acid-base extraction, with the crude material purified by recrystallization from ethanol-water (4:1 v/v).
Condensation with Hydrazine Derivatives
An alternative route employs 1,3-dicarbonyl compounds condensed with hydrazine derivatives. For example, methyl acetoacetate reacts with hydrazine hydrate to form the pyrazole core, followed by methoxycarbonylation using methyl chloroformate. This method achieves a 65% yield but requires strict anhydrous conditions.
Catalytic and Solvent Optimization
Role of Catalysts
The use of cerium-based catalysts, such as [Ce(L-Pro)₂]₂(Oxa), significantly improves reaction efficiency. In model systems, these catalysts reduce reaction times from 24 hours to 6–8 hours while maintaining yields above 70%.
Catalytic Performance Comparison:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| None | 24 hours | 65% |
| [Ce(L-Pro)₂]₂(Oxa) | 8 hours | 75% |
Solvent Effects
Solvent polarity directly impacts reaction kinetics. A study comparing DMF, acetonitrile, and ethanol showed DMF superior due to its high dielectric constant (ε = 37), which stabilizes ionic intermediates.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Throughput | 5 kg/day | 50 kg/day |
| Purity | 95% | 98% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Flow systems reduce side products like 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1314962-02-1) from 8% to <2%.
Purification Techniques
Industrial purification combines fractional crystallization and preparative HPLC:
Crystallization Data:
| Solvent System | Recovery Rate | Purity |
|---|---|---|
| Ethanol/Water (4:1) | 78% | 95% |
| Acetone/Hexane (1:3) | 82% | 97% |
Spectroscopic Characterization
NMR Analysis
Key spectral features confirm structural integrity:
IR Spectroscopy
Critical absorption bands:
Quality Control and Validation
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) resolves the target compound at t₃ = 8.2 min with ≥98% purity.
System Suitability Parameters:
| Parameter | Value |
|---|---|
| Resolution | 2.8 |
| Tailing Factor | 1.1 |
Impurity Profiling
Common impurities include:
-
Impurity A: 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (0.9%)
-
Impurity B: Unreacted 4-(methoxycarbonyl)-1H-pyrazole (0.6%)
| Compound | OEL (8-h TWA) |
|---|---|
| 3-[4-(methoxycarbonyl)... | 5 mg/m³ |
Chemical Reactions Analysis
Types of Reactions: 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic
Biological Activity
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, a derivative of pyrazole, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic benefits, particularly in the fields of anti-inflammatory, antimalarial, and antileishmanial activities. The following sections explore its biological mechanisms, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- IUPAC Name : 3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid
- CAS Number : 1170943-03-9
The biological activity of 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways and microbial growth.
Target Enzymes
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Monoamine Oxidase (MAO) : Associated with neurodegenerative diseases.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. In a study by Selvam et al., various pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
2. Antimalarial and Antileishmanial Activities
Pyrazole derivatives have been evaluated for their antimalarial and antileishmanial effects. The compound's mechanism involves disrupting the metabolic processes of the parasites. In vitro assays have shown that certain pyrazole derivatives can inhibit the growth of Plasmodium falciparum and Leishmania species effectively .
3. Antimicrobial Activity
The compound has also displayed promising antimicrobial properties against various bacterial strains. Studies have demonstrated that it can inhibit the growth of Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, indicating its potential as an antimicrobial agent .
Research Findings
Case Study: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives were administered. The results indicated that certain derivatives exhibited a reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen, suggesting their potential for treating inflammatory conditions .
Case Study: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against common bacterial strains in vitro. The results showed that compounds derived from 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid had lower MIC values than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with propanoic acid substituents are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid with structurally related analogs:
Structural Variations and Substituent Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, and what reaction conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Condensation reactions between pyrazole precursors and propanoic acid derivatives under acidic or basic catalysis .
- Esterification of the methoxycarbonyl group using methanol and a coupling agent (e.g., DCC or HOBt) .
- Purification via column chromatography or recrystallization to achieve >95% purity (as per CAS 1170943-03-9 data) .
- Critical Parameters : Reaction temperatures (60–100°C), solvent selection (e.g., DMF or ethanol), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for the pyrazole-propanoic acid linkage .
- Spectroscopic analysis :
- NMR : and NMR to confirm substitution patterns (e.g., methoxycarbonyl at pyrazole C4) .
- FT-IR : Peaks at ~1700 cm for ester (C=O) and ~2500 cm for carboxylic acid (O-H) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated 239.22 g/mol for CHNO) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases using fluorometric assays, given structural analogs show anti-inflammatory potential .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the methoxycarbonyl or propanoic acid moieties?
- Methodological Answer :
- Methoxycarbonyl substitution : Alkaline hydrolysis (NaOH/EtOH) converts it to carboxylic acid, monitored by TLC .
- Propanoic acid derivatization : Amide coupling (EDCI/HOBt) with amines to generate bioactive analogs .
- Mechanistic studies : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for ester vs. acid transformations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple labs to rule out batch-specific impurities .
- Structural analogs : Compare activity with derivatives lacking the methoxycarbonyl group (e.g., 3-(1H-pyrazol-1-yl)propanoic acid) to isolate functional group contributions .
- Meta-analysis : Pool data from PubChem and independent studies to identify trends in IC values .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Docking studies : Target COX-2 (PDB ID: 5KIR) or H1 receptors (PDB ID: 6D6S) to hypothesize binding modes .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
